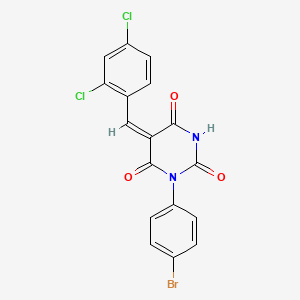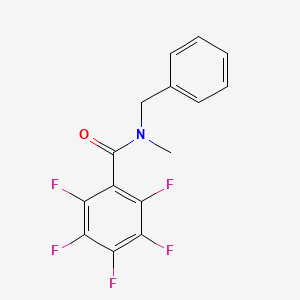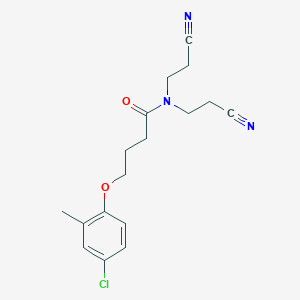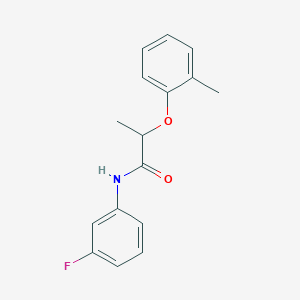
1-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the family of pyrimidinetrione derivatives and is known for its anti-inflammatory, anti-tumor, and anti-microbial properties.
Mechanism of Action
The mechanism of action of BDP involves the inhibition of various pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BDP also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses. In addition, BDP has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BDP has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models of inflammatory diseases. It also reduces the infiltration of immune cells into the inflamed tissues, thereby reducing the tissue damage. In cancer cells, BDP induces apoptosis and inhibits cell proliferation, migration, and invasion. BDP has also been shown to possess anti-oxidant activity, which can protect the cells from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
BDP has several advantages as a research tool. It is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. BDP is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, BDP has some limitations as well. It is not water-soluble, which limits its use in aqueous environments. Moreover, BDP has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the research on BDP. Firstly, more studies are needed to understand the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-microbial effects of BDP. Secondly, the efficacy and safety of BDP need to be evaluated in human clinical trials. Thirdly, the development of BDP analogs with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the combination of BDP with other drugs or therapies can be explored to enhance its efficacy and reduce its side effects.
In conclusion, BDP is a promising chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it an attractive research tool for scientists. However, more studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in human clinical trials.
Scientific Research Applications
BDP has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. BDP has also been studied for its anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, BDP has been shown to possess anti-microbial activity against various pathogens, including bacteria, fungi, and viruses.
properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrCl2N2O3/c18-10-2-5-12(6-3-10)22-16(24)13(15(23)21-17(22)25)7-9-1-4-11(19)8-14(9)20/h1-8H,(H,21,23,25)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUILFSHWWWHGIW-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-acetyl-3-(4-biphenylylmethyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B4730714.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4730723.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4730729.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B4730730.png)

![2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4730732.png)
![isopropyl 4-({[(4-nitrophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B4730748.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-fluorophenyl)ethanamine](/img/structure/B4730759.png)

![5-[(5-iodo-2-furyl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4730787.png)